Cas no 115-88-8 (Octyl phenyl phosphate)
Octyl phenyl phosphate is an organophosphate compound commonly used as a flame retardant and plasticizer in polymer applications. Its chemical structure combines an octyl group with a phenyl phosphate moiety, offering a balance of thermal stability and compatibility with various resins. Key advantages include its effectiveness in reducing flammability while maintaining material flexibility, making it suitable for use in PVC, polyurethanes, and other engineering plastics. The compound exhibits low volatility and good resistance to extraction, enhancing durability in end-use applications. Its hydrolytic stability further ensures performance in demanding environments. Octyl phenyl phosphate is often selected for formulations requiring both flame retardancy and plasticizing properties.
Octyl phenyl phosphate structure
Product Name:Octyl phenyl phosphate
Octyl phenyl phosphate Chemical and Physical Properties
Names and Identifiers
-
- Phosphoric acid, octyldiphenyl ester
- diphenyl octyl phosphate
- octyl diphenyl phosphate
- Disflamoll DPO
- Octyl phenyl phosphate
- Phosphoric acid, octyl diphenyl
- Phosphoric acid diphenyloctyl ester
- Phosphoric acid diphenyl=octyl ester
- HSDB 2575
- DTXSID8074287
- EINECS 204-113-8
- Octyl phenyl phosphate ((C8H17O)(PhO)2PO)
- 115-88-8
- diphenyloctyl phosphate
- SCHEMBL145636
- YAFOVCNAQTZDQB-UHFFFAOYSA-N
- Phosphoric acid, octyl diphenyl ester
- phosphoric acid octyl ester diphenyl ester
- NS00020931
-
- Inchi: 1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
- InChI Key: YAFOVCNAQTZDQB-UHFFFAOYSA-N
- SMILES: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1)OCCCCCCCC
Computed Properties
- Exact Mass: 362.16481
- Monoisotopic Mass: 362.165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 12
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.6
- Topological Polar Surface Area: 44.8A^2
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 1.1050 (rough estimate)
- Boiling Point: 425.5 °C at 760 mmHg
- Flash Point: 224.6 °C
- Refractive Index: 1.5230 (estimate)
- PSA: 44.76
- LogP: 6.62960
Octyl phenyl phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O293858-100mg |
Octyl phenyl phosphate |
115-88-8 | 100mg |
$ 135.00 | 2023-09-06 | ||
| TRC | O293858-500mg |
Octyl phenyl phosphate |
115-88-8 | 500mg |
$ 534.00 | 2023-09-06 | ||
| TRC | O293858-1000mg |
Octyl phenyl phosphate |
115-88-8 | 1g |
$976.00 | 2023-05-17 | ||
| A2B Chem LLC | AA19970-100mg |
Phosphoric acid, octyl diphenyl ester |
115-88-8 | 100mg |
$252.00 | 2024-04-20 | ||
| A2B Chem LLC | AA19970-500mg |
Phosphoric acid, octyl diphenyl ester |
115-88-8 | 500mg |
$640.00 | 2024-04-20 | ||
| A2B Chem LLC | AA19970-1g |
Phosphoric acid, octyl diphenyl ester |
115-88-8 | 1g |
$1056.00 | 2024-04-20 | ||
| TRC | O293858-1g |
Octyl phenyl phosphate |
115-88-8 | 1g |
$ 977.00 | 2023-09-06 |
Octyl phenyl phosphate Related Literature
-
Ruzica Matesic-Puac,Mihajlo Dimitrijevic,Millan Sak-Bosnar Analyst 1992 117 1323
-
Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
-
3. Synthesis and structures of halides and pseudohalides of bis[2,6-bis(dimethylamino)phenyl]tin(iv)Peter B. Hitchcock,Michael F. Lappert,Andrey V. Protchenko,Patrick G. H. Uiterweerd Dalton Trans. 2009 353
115-88-8 (Octyl phenyl phosphate) Related Products
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- 1241-94-7(2-Ethylhexyl Diphenyl Phosphate)
- 2528-36-1(Dibutyl Phenyl Phosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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